3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-5-(4-fluorophenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-6-9-5-10(14-13-9)7-1-3-8(12)4-2-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYCDHSYAUCYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586431 | |
| Record name | 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928796-33-2 | |
| Record name | 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with hydroxylamine to form 4-fluorobenzaldoxime, which is then subjected to cyclization with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction conditions often include refluxing in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CH<sub>2</sub>Cl) moiety serves as a primary site for nucleophilic substitution.
Reagents and Conditions :
-
Amines : Reacts with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (e.g., DMF, THF) under mild basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>) at 60–80°C to yield aminomethyl derivatives .
-
Alcohols/Thiols : Substitution with alcohols (e.g., methanol, ethanol) or thiols (e.g., benzyl mercaptan) occurs via SN2 mechanisms in the presence of NaH or Et<sub>3</sub>N .
Example Reaction :
3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole + Piperidine → 3-(Piperidin-1-ylmethyl)-5-(4-fluorophenyl)isoxazole + HCl
Mechanistic Insight :
The reaction proceeds through a nucleophilic attack on the chloromethyl carbon, facilitated by the electron-withdrawing isoxazole ring, which enhances the leaving group ability of chloride .
Cyclization Reactions Involving the Isoxazole Ring
The isoxazole core participates in ring-expansion or annulation reactions under specific conditions.
Reagents and Conditions :
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Nitrile Oxides : Undergoes [3+2] cycloaddition with nitrile oxides (e.g., aryl nitrile oxides) in refluxing toluene to form bis-isoxazolines .
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Alkynes : Reacts with terminal alkynes (e.g., phenylacetylene) in the presence of Cu(I) catalysts to generate fused bicyclic systems .
Example Reaction :
this compound + Phenylacetylene → Bicyclic isoxazole derivative + HCl
Key Observation :
Regioselectivity in cycloadditions is governed by steric and electronic factors, favoring 5-substituted products due to minimized repulsion between substituents .
Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring
The 4-fluorophenyl group undergoes directed EAS, though reactivity is moderated by fluorine’s electron-withdrawing effect.
Reagents and Conditions :
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Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups meta to fluorine .
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Halogenation : Electrophilic bromination (Br<sub>2</sub>/FeBr<sub>3</sub>) occurs at the para position relative to the isoxazole attachment .
Example Reaction :
this compound + Br<sub>2</sub>/FeBr<sub>3</sub> → 3-(Chloromethyl)-5-(3-bromo-4-fluorophenyl)isoxazole
Limitations :
Fluorine’s strong -I effect deactivates the ring, requiring vigorous conditions for substitution .
Oxidation
-
Chloromethyl to Carboxylic Acid : Treatment with KMnO<sub>4</sub> in acidic aqueous medium converts -CH<sub>2</sub>Cl to -COOH .
-
Isoxazole Ring Oxidation : Ozonolysis or strong oxidants (e.g., CrO<sub>3</sub>) cleave the ring to form dicarbonyl intermediates .
Reduction
-
Chloromethyl to Methyl : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces -CH<sub>2</sub>Cl to -CH<sub>3</sub> .
-
Ring Hydrogenation : LiAlH<sub>4</sub> reduces the isoxazole to a 4,5-dihydroisoxazole, preserving the fluorophenyl group .
Cross-Coupling Reactions
The chloromethyl group enables Pd-catalyzed cross-couplings:
Reagents and Conditions :
-
Suzuki-Miyaura : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh<sub>3</sub>)<sub>4</sub> and Na<sub>2</sub>CO<sub>3</sub> in dioxane/H<sub>2</sub>O to form biaryl derivatives .
Example Reaction :
this compound + Phenylboronic Acid → 3-(Benzyl)-5-(4-fluorophenyl)isoxazole
Mechanistic and Synthetic Considerations
-
Steric Effects : Bulky substituents on the isoxazole ring hinder substitution at the chloromethyl group, favoring side reactions .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while nonpolar solvents (e.g., toluene) favor cycloadditions .
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Byproduct Formation : Competing elimination pathways (e.g., HCl loss) are mitigated by using mild bases like NaHCO<sub>3</sub> .
Scientific Research Applications
Medicinal Chemistry
3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects against various diseases, including:
- Neurological Disorders : The compound's ability to interact with neurotransmitter receptors positions it as a candidate for developing treatments for conditions such as depression and anxiety.
- Anti-inflammatory Agents : Research indicates that isoxazole derivatives can inhibit cyclooxygenase enzymes (e.g., COX-2), reducing inflammation markers like prostaglandins .
Organic Synthesis
This compound acts as an intermediate in synthesizing more complex heterocyclic compounds. Its chloromethyl and fluorophenyl substituents enhance its reactivity, making it suitable for various chemical transformations:
- Nucleophilic Substitution : It can undergo reactions to form substituted isoxazoles with diverse functional groups.
- Oxidation and Reduction Reactions : The compound can be oxidized to form oxides or hydroxylated derivatives, or reduced to yield simpler isoxazole derivatives .
Biological Studies
The compound is utilized in biological research to study enzyme inhibition and receptor binding due to its structural features that facilitate molecular interactions:
- Enzyme Inhibition Studies : It has been shown to inhibit specific enzymes, making it valuable in drug discovery aimed at modulating metabolic pathways.
- Receptor Binding Studies : Understanding how this compound interacts with biological targets helps optimize its therapeutic potential .
Industrial Applications
In addition to its pharmaceutical applications, this compound is used in developing agrochemicals and materials science. Its unique properties enable the formulation of products with enhanced performance characteristics.
Tumor Growth Inhibition
In vitro studies have demonstrated that this compound significantly inhibits cancer cell proliferation. For example, it exhibited IC50 values comparable to established anticancer drugs like doxorubicin across various cell lines.
COX-2 Inhibition
A study highlighted the compound's effectiveness in reducing COX-2 activity in human fibroblast cells, leading to decreased levels of inflammatory markers. This suggests potential applications in treating inflammatory diseases .
Summary Table
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Chloromethyl & fluorophenyl substituents | Anti-inflammatory & anticancer properties |
| 3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole | Structure | Similar structure with different fluorine position | Potentially similar anticancer activity |
| 5-(Trifluoromethyl)isoxazole | Structure | Contains trifluoromethyl group | Known for strong antimicrobial properties |
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites. The presence of the chloromethyl and fluorophenyl groups enhances its binding affinity and specificity. The pathways involved may include inhibition of signal transduction or modulation of metabolic processes.
Comparison with Similar Compounds
Data Tables
Table 1 : Structural analogs of 3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole.
Table 2 : Biological activities of selected isoxazole derivatives.
Biological Activity
3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with chloromethyl isoxazole derivatives. The general synthetic route can be outlined as follows:
- Starting Materials : 4-fluorobenzaldehyde, chloromethyl isoxazole.
- Reagents : Base (such as sodium hydride) and solvent (like DMF).
- Reaction Conditions : The reaction is carried out under reflux conditions for several hours.
- Purification : The product is purified through recrystallization or chromatography.
The yield of this compound can vary based on the specific conditions used, but it generally ranges from 50% to 80% in laboratory settings .
Anticancer Properties
This compound has shown promising anticancer activity in various studies. Compounds structurally related to this isoxazole derivative have been reported to inhibit cancer cell proliferation effectively.
- Mechanism of Action : The compound appears to exert its effects through the induction of apoptosis in cancer cells. This has been demonstrated in several cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia (CEM-13) .
- Case Study : In a study involving MCF-7 cells, the compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Additionally, preliminary studies suggest that this compound may possess antimicrobial properties. Testing against various bacterial strains has indicated potential effectiveness, although further research is necessary to elucidate its full spectrum of activity.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Interaction : The compound may interact with specific enzymes involved in cell cycle regulation and apoptosis pathways.
- Receptor Modulation : It may also influence receptor-mediated signaling pathways that are critical for cell survival and proliferation .
Table 1: Summary of Biological Activities
Q & A
Basic Synthesis: What is the standard synthetic route for 3-(chloromethyl)-5-(4-fluorophenyl)isoxazole?
The compound is synthesized via a multi-step process:
Oxime Formation : React 4-fluorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to generate 4-fluorobenzaldoxime .
Cyclization : Treat the oxime with ethyl acetoacetate in the presence of dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) to form the isoxazole ring .
Chlorination : React the intermediate with phosphorus pentachloride (PCl₅) or NCS to introduce the chloromethyl group .
Purification : Recrystallize the product using ethanol or ethyl acetate, monitored by TLC for reaction completion . Typical yields range from 65% to 90%, depending on reaction optimization .
Advanced Synthesis: How can researchers resolve contradictions in synthetic yields or byproduct formation?
Discrepancies in yields (e.g., 65% vs. 90%) often arise from:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency compared to dichloromethane .
- Catalyst Optimization : Replacing NCS with milder chlorinating agents (e.g., SOCl₂) could reduce side reactions .
- Temperature Control : Lowering reaction temperatures during cyclization minimizes thermal degradation .
Validate purity via HPLC or GC-MS to identify byproducts, and optimize stoichiometry using design-of-experiment (DoE) methodologies .
Basic Biological Activity: What enzymatic systems are inhibited by this compound?
This compound exhibits inhibitory effects on:
- Glutathione Reductase (GR) : IC₅₀ values range from 0.059–0.126 mM, depending on substituent position .
- Glutathione S-Transferase (GST) : Competitive inhibition observed with IC₅₀ values ~0.099 mM .
Assays typically use purified human erythrocyte enzymes, measuring activity via NADPH oxidation (GR) or CDNB conjugation (GST) .
Advanced SAR: How does the position of the fluorophenyl group influence enzyme inhibition?
The 3-position of the fluorophenyl group enhances GR inhibition compared to the 5-position. For example:
- 3-(4-Fluorophenyl)isoxazole: IC₅₀ = 0.126 mM
- 5-(4-Fluorophenyl)isoxazole: IC₅₀ = 0.112 mM
This suggests steric and electronic effects at the 3-position improve binding to GR’s active site. Molecular docking and MD simulations can model interactions with residues like Cys58 and Tyr114 in GR .
Basic Structural Analysis: How is the crystal structure of this compound determined?
- X-ray Crystallography : Single crystals are grown via slow evaporation in ethanol.
- Refinement : Use SHELXL (from the SHELX suite) for structure refinement, leveraging high-resolution data (>1.0 Å) to resolve chloromethyl group disorder .
- Validation : Check geometric parameters (e.g., bond angles, torsion) against Cambridge Structural Database (CSD) entries .
Advanced Analytical Challenges: How to address spectral discrepancies in NMR characterization?
The chloromethyl group’s electron-withdrawing effect can deshield adjacent protons, causing unexpected splitting in ¹H-NMR . Strategies include:
- Solvent Screening : Use deuterated DMSO to resolve proton coupling.
- 2D NMR (COSY, HSQC) : Map correlations between H-4 (isoxazole) and the chloromethyl group .
- Computational NMR : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .
Data Contradictions: Why do IC₅₀ values vary across studies for similar compounds?
Variations arise from:
- Enzyme Source : Human vs. murine enzymes may differ in active-site residues.
- Assay Conditions : pH (7.4 vs. 7.0) and ionic strength alter inhibitor binding kinetics .
- Compound Purity : Residual solvents (e.g., DMF) in synthesis can artificially lower activity . Standardize protocols using QC/QA guidelines (e.g., ICH Q2) for reproducibility.
Methodological Optimization: What computational tools predict the compound’s bioactivity?
- Molinspiration : Calculate drug-likeness parameters (LogP, TPSA) to assess bioavailability .
- AutoDock Vina : Model binding to GR/GST active sites, focusing on halogen bonding between fluorine and Arg37 (GR) .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns to identify critical residues for mutagenesis studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
